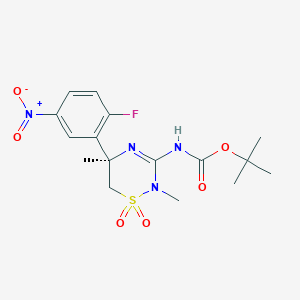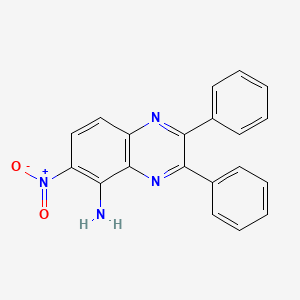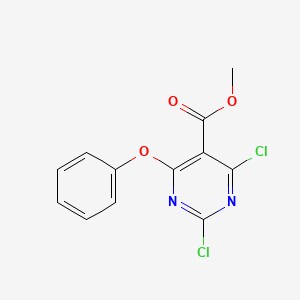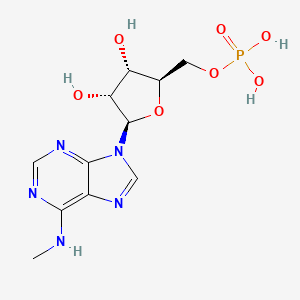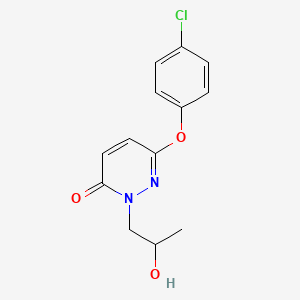
2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one is a heterocyclic compound that contains both a furan and an isoxazolidinone ring.
Méthodes De Préparation
The synthesis of 2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one typically involves the reaction of 5-nitrofuran-2-carbaldehyde with isoxazolidin-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol . The reaction conditions need to be carefully controlled to ensure the formation of the desired product.
Analyse Des Réactions Chimiques
2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group in the furan ring can be oxidized to form nitroso or hydroxylamino derivatives.
Reduction: The nitro group can also be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one involves the inhibition of bacterial enzymes. The nitro group in the furan ring is reduced to reactive intermediates that can interact with bacterial DNA and proteins, leading to cell death . The compound targets enzymes involved in the aerobic and anaerobic degradation of glucose and pyruvate .
Comparaison Avec Des Composés Similaires
2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one can be compared with other nitrofuran derivatives, such as:
Nitrofurantoin: Used for urinary tract infections.
Nitrofurazone: Used for topical infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Propriétés
Formule moléculaire |
C10H8N2O6 |
|---|---|
Poids moléculaire |
252.18 g/mol |
Nom IUPAC |
2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C10H8N2O6/c13-8(11-9(14)5-6-17-11)3-1-7-2-4-10(18-7)12(15)16/h1-4H,5-6H2/b3-1+ |
Clé InChI |
FFNQNFAOEZHVOU-HNQUOIGGSA-N |
SMILES isomérique |
C1CON(C1=O)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
C1CON(C1=O)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


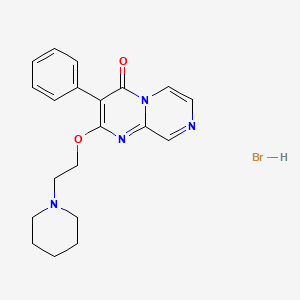
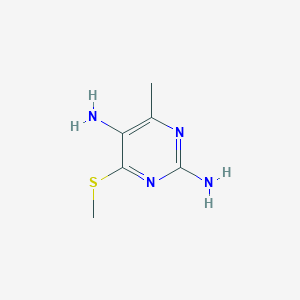
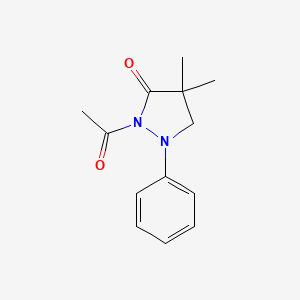
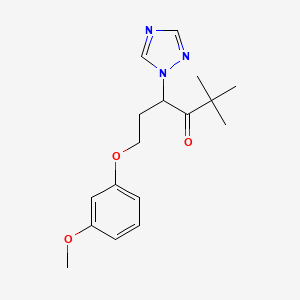
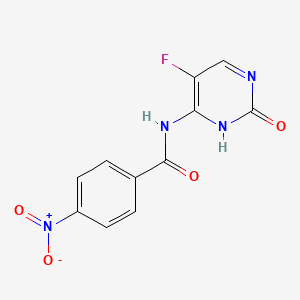
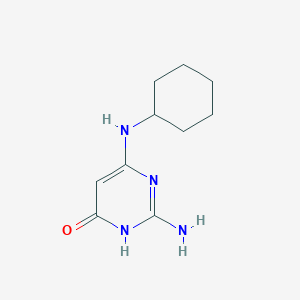
![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum](/img/structure/B12922695.png)
